molecular formula C16H25N3O3 B10932809 2-{[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid

2-{[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B10932809
M. Wt: 307.39 g/mol
InChI Key: IJVYRDWVDMMOCE-UHFFFAOYSA-N
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Description

2-({[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring, an amino group, and a cyclohexane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps. The reaction conditions often require the use of catalysts such as nickel or palladium, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 2-({[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and cyclohexane carboxylic acid derivatives. Examples include:

Uniqueness

What sets 2-({[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

2-[1-(1-ethyl-3-methylpyrazol-4-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H25N3O3/c1-4-19-9-14(11(3)18-19)10(2)17-15(20)12-7-5-6-8-13(12)16(21)22/h9-10,12-13H,4-8H2,1-3H3,(H,17,20)(H,21,22)

InChI Key

IJVYRDWVDMMOCE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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